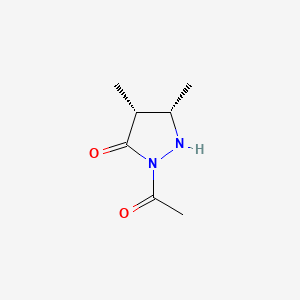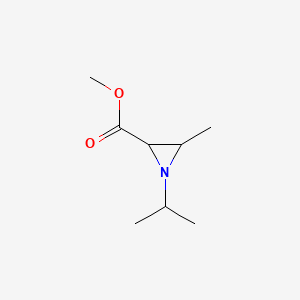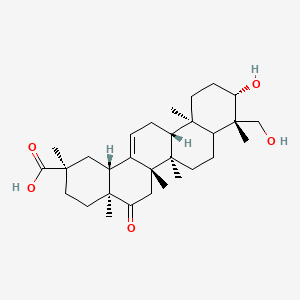
heparin disaccharide II-A, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heparin disaccharide II-A, sodium salt is a product of heparin and heparin sulphate digestion . It is prepared by digesting porcine mucosal heparin with bacterial heparinase enzymes . The product is exceptionally pure, greater than 95% by HPLC .
Synthesis Analysis
The synthesis of heparin disaccharides involves the action of heparinase II . The unsaturated heparin disaccharides are produced by digesting porcine mucosal heparin with the bacterial heparinase enzymes .Molecular Structure Analysis
The molecular weight of heparin disaccharide II-A, sodium salt is 563.35 . Its molecular formula is C12H16NO16S2•3Na . The structure of heparin is extremely complex due to heterogeneity in both sequence and size .Chemical Reactions Analysis
Heparin is a linear polysaccharide with a complex sequence resulting from the action of post-polymerisation enzymes on a regular repeating disaccharide background . The repeating disaccharide of the heparosan precursor sets the typical GAG pattern of alternating uronic acid and hexosamine .Physical And Chemical Properties Analysis
Heparin disaccharide II-A, sodium salt is a solid that mixes with water . Its overall conformation is rod-like in solution as well as in the solid state .Mecanismo De Acción
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of heparin disaccharide II-A, sodium salt involves the depolymerization of heparin followed by the selective cleavage of the disaccharide unit. The disaccharide unit is then converted to its sodium salt form.", "Starting Materials": [ "Heparin", "Sodium hydroxide", "Hydrogen peroxide", "Sodium chloride", "Acetic acid", "Ethanol" ], "Reaction": [ "Depolymerization of heparin using hydrogen peroxide and sodium hydroxide", "Selective cleavage of the disaccharide unit using sodium hydroxide and sodium chloride", "Conversion of the disaccharide unit to its sodium salt form using acetic acid and ethanol" ] } | |
Número CAS |
136098-06-1 |
Nombre del producto |
heparin disaccharide II-A, sodium salt |
Fórmula molecular |
C14H21NNa2O14S |
Peso molecular |
505.355 |
Nombre IUPAC |
(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-sulfooxyhexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid;sodium |
InChI |
InChI=1S/C14H21NO14S.2Na/c1-5(17)15-6(3-16)10(20)12(8(19)4-27-30(24,25)26)29-14-11(21)7(18)2-9(28-14)13(22)23;;/h2-3,6-8,10-12,14,18-21H,4H2,1H3,(H,15,17)(H,22,23)(H,24,25,26);;/t6-,7-,8+,10+,11+,12+,14-;;/m0../s1 |
Clave InChI |
IAAJPSODROFFEW-UFNCJXMFSA-N |
SMILES |
CC(=O)NC(C=O)C(C(C(COS(=O)(=O)O)O)OC1C(C(C=C(O1)C(=O)O)O)O)O.[Na].[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



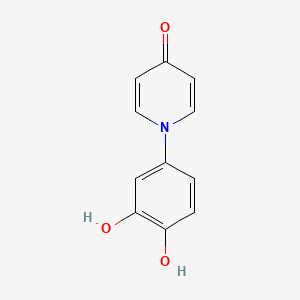
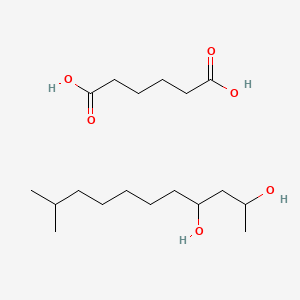
![2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B590692.png)
